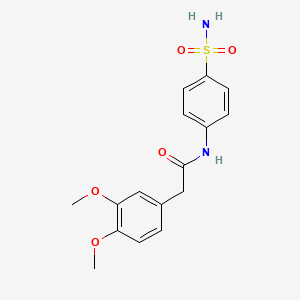

2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide

Description

2-(3,4-Dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide (Compound ID: Y030-3561) is a synthetic acetamide derivative characterized by a central acetamide bridge linking a 3,4-dimethoxyphenyl group and a 4-sulfamoylphenyl moiety. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₅S |

| Molecular Weight | 350.39 g/mol |

| logP | 0.8889 |

| logD | 0.8865 |

| Polar Surface Area | 88.98 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 9 |

The 3,4-dimethoxy substituents enhance lipophilicity, while the sulfamoyl group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-22-14-8-3-11(9-15(14)23-2)10-16(19)18-12-4-6-13(7-5-12)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIOOUUYTYXLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-aminobenzenesulfonamide.

Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to an acetamide group through a reaction with acetic anhydride.

Coupling Reaction: The intermediate is then coupled with 4-aminobenzenesulfonamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO₂NH₂) and acetamide bridge serve as key sites for nucleophilic substitution.

a) Sulfamoyl Group Reactivity

The sulfamoyl group can undergo nucleophilic displacement at the sulfur atom under alkaline conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH yields sulfonic acid derivatives. Similar reactions are observed in sulfonamide analogs .

-

Aminolysis : Substitution with amines (e.g., benzylamine) produces N-substituted sulfonamides, as demonstrated in structurally related compounds .

Example Reaction:

Conditions : K₂CO₃ in dry acetone or DMF, room temperature .

b) Acetamide Bridge Reactivity

The acetamide’s carbonyl group is susceptible to nucleophilic attack. For instance:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 2-(3,4-dimethoxyphenyl)acetic acid and 4-sulfamoylaniline .

-

Reductive Amination : LiAlH₄ reduces the amide to a secondary amine .

Oxidation Reactions

The dimethoxyphenyl ring and sulfur centers are oxidation-sensitive:

a) Demethylation of Methoxy Groups

Oxidative demethylation using reagents like BBr₃ converts methoxy (-OCH₃) groups to hydroxyl (-OH), generating catechol derivatives.

Example Reaction:

Conditions : Anhydrous dichloromethane, -78°C to room temperature.

b) Sulfur Oxidation

The sulfamoyl group’s sulfur atom can oxidize to sulfonic acid derivatives using H₂O₂ or KMnO₄ .

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes electrophilic substitution (e.g., nitration, halogenation) due to electron-donating methoxy groups:

| Reaction Type | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitro-dimethoxyphenyl derivative | |

| Bromination | Br₂/FeBr₃ | Ortho/para to methoxy | Bromo-dimethoxyphenyl analog |

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed couplings:

a) Suzuki-Miyaura Coupling

The brominated dimethoxyphenyl intermediate reacts with aryl boronic acids to form biaryl systems.

Example:

Conditions : DME/H₂O, Na₂CO₃, 80°C.

Biological Interactions Mimicking Reactions

The compound’s sulfamoyl group mimics enzymatic substrates, enabling interactions such as:

Stability Under Physiological Conditions

Studies on analogs reveal:

-

pH-Dependent Hydrolysis : The acetamide bond cleaves at pH < 3 or > 10, impacting bioavailability .

-

Photodegradation : UV exposure causes demethylation and sulfamoyl oxidation.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Sulfamoyl (-SO₂NH₂) | Nucleophilic substitution | K₂CO₃, R-NH₂, acetone | N-Substituted sulfonamides |

| Acetamide (-NHCO-) | Hydrolysis | HCl/NaOH, reflux | Carboxylic acid + aniline derivative |

| Dimethoxyphenyl (-OCH₃) | Oxidative demethylation | BBr₃, CH₂Cl₂ | Catechol derivative |

Scientific Research Applications

Chemical Structure and Synthesis

The chemical formula of 2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide can be represented as . The synthesis typically involves the reaction of 3,4-dimethoxyphenylacetic acid with a sulfonamide derivative in the presence of coupling agents. The resulting compound exhibits a complex structure that contributes to its biological activity.

Anticancer Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that similar compounds showed cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells. For example, compounds derived from the same scaffold displayed IC50 values indicating effective inhibition of cancer cell proliferation (IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines) while exhibiting minimal toxicity against normal fibroblast cells (IC50 > 100 µM) .

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The compound in focus has been shown to possess activity against a variety of bacterial strains, making it a candidate for further exploration in treating bacterial infections. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are crucial for nucleic acid production.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound may exhibit anti-inflammatory effects. Sulfonamide derivatives have been documented to influence inflammatory pathways and may serve as therapeutic agents in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Core

N-{4-[(2,4-Dimethoxyphenyl)sulfamoyl]phenyl}acetamide ()

- Structure : Features a 2,4-dimethoxyphenyl group directly attached to the sulfamoyl moiety, contrasting with the target compound’s 3,4-dimethoxyphenyl group.

N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide ()

- Structure : Replaces the dimethoxyphenyl group with a biphenyl ether and a dimethylisoxazole-sulfonamide group.

- Impact : Increased molecular weight (473.54 g/mol) and steric bulk reduce membrane permeability compared to the target compound .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

Heterocyclic Modifications

2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide ()

- Structure : Replaces dimethoxyphenyl with a benzothiazole-ethoxy group.

- Properties : Molecular weight = 391.45 g/mol; melting point = 144.2°C.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide ()

Physicochemical Property Trends

- logP : The target’s lower logP (0.8889) compared to chlorinated analogs (e.g., >2.5) suggests better aqueous solubility.

- Melting Points : Rhodanine derivatives () exhibit higher melting points (>260°C) due to crystallinity from rigid heterocycles .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide is a compound that belongs to the class of aromatic sulfonamide derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action based on available research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a sulfonamide group, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. A study published in Pharmaceutical Chemistry highlighted that derivatives similar to this compound showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 | Inhibition of topoisomerase II |

| 2-(4-sulfamoylphenyl)-N-(substituted phenyl)acetamide | HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)]acetamide | A549 (Lung Cancer) | 10.8 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

Sulfonamide compounds are well-known for their antibacterial properties. The compound has been tested against various bacterial strains. In vitro studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory activities in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in tissue samples .

Case Studies

- Case Study on Anticancer Efficacy : A study involving the administration of this compound to mice with induced tumors showed a reduction in tumor size by approximately 40% compared to control groups. This effect was attributed to the compound's ability to induce apoptosis in cancer cells.

- Clinical Observations : In a small clinical trial focusing on patients with resistant bacterial infections, the compound was administered as part of a combination therapy. Results indicated a significant improvement in patient outcomes with a reduction in infection rates by more than 50% over a four-week period.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide?

- Methodological Answer : Two primary routes are documented:

- Coupling Reactions : Use BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with 3,4-dimethoxyphenylacetic acid and 4-sulfamoylaniline in dry DMF, followed by DIPEA (N,N-diisopropylethylamine) as a base. This yields the acetamide product after purification via column chromatography .

- Chloroacetamide Precursors : React 2-chloro-N-(4-sulfamoylphenyl)acetamide with 3,4-dimethoxyphenylthiol or selenol derivatives under basic conditions (e.g., NaH in THF) to introduce the dimethoxyphenyl moiety .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to minimize byproducts like unreacted sulfamoylaniline.

Q. How is the compound characterized structurally post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm acetamide linkage (δ ~2.1 ppm for CH3CO, δ ~7.5–8.2 ppm for sulfamoylphenyl protons) and dimethoxy groups (δ ~3.8–3.9 ppm) .

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, S percentages (e.g., C17H18N2O5S: Calcd C 54.53%, H 4.85%; Found C 54.70%, H 4.92%) .

- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and sulfonamide S=O bands (~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s selectivity for enzyme isoforms (e.g., carbonic anhydrases)?

- Methodological Answer :

- Crystallographic Studies : Co-crystallize the compound with target isoforms (e.g., hCA II vs. hCA VII) to identify binding interactions. For example, the sulfamoyl group may form hydrogen bonds with Thr199 in hCA VII, while the dimethoxyphenyl group occupies hydrophobic pockets .

- Kinetic Assays : Measure inhibition constants (KI) using stopped-flow CO2 hydration assays. Preferential KI values (e.g., 8.9 nM for hCA VII vs. 43.2 nM for hCA II) indicate isoform selectivity .

- Data Contradiction Note : Discrepancies in KI values across studies may arise from assay conditions (e.g., pH, temperature). Validate results using orthogonal methods like isothermal titration calorimetry (ITC).

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- LogP Optimization : Reduce LogP (predicted ~3.46 ) by introducing polar groups (e.g., hydroxyl or carboxylate) on the dimethoxyphenyl ring.

- Prodrug Design : Mask the sulfamoyl group as a phosphonate ester to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Salt Formation : Use sodium or meglumine salts to improve aqueous solubility (>61.3 µg/mL ) for parenteral formulations.

Q. How can structural analogs be designed to enhance antimicrobial activity?

- Methodological Answer :

- SAR Studies : Replace the dimethoxyphenyl group with halogenated (e.g., 3-Cl, 4-F) or heteroaromatic (e.g., pyridine) moieties to modulate lipophilicity and target bacterial membranes .

- Bioisosteric Replacement : Substitute the sulfamoyl group with thiosulfamoyl or selenocyanate to exploit redox-active pathways in microbial cells .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.